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Compound of Interest

Compound Name: Valinotricin

Cat. No.: B611632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of

Valinomycin. The initial query for "Valinotricin" has been interpreted as a likely reference to

Valinomycin, a well-characterized and scientifically significant cyclodepsipeptide ionophore.

Valinomycin, first isolated from Streptomyces fulvissimus, is a potent antibiotic known for its

remarkable selectivity in transporting potassium (K+) ions across biological membranes. This

property not only underpins its biological activity but also makes it an invaluable tool in

biophysical and physiological research.

Core Physicochemical Data
The fundamental physicochemical characteristics of Valinomycin are summarized below. These

properties are crucial for its handling, formulation, and mechanism of action.
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Property Value

Molecular Formula C₅₄H₉₀N₆O₁₈[1]

Molecular Weight 1111.32 g/mol [1]

Appearance White crystalline solid/powder[2]

Melting Point 186-191 °C[3]

LogP (calculated) 9.1 (XLogP3)[4]

pKa
Not applicable under physiological conditions

due to its neutral, non-ionizable structure.

UV-vis (λmax) 220 nm[5]

Solubility Profile
Valinomycin's solubility is a critical factor in its application, reflecting its dual hydrophobic

exterior and hydrophilic interior. It is readily soluble in many organic solvents but insoluble in

water.

Solvent Solubility

Water Insoluble[2]

DMSO ≥25 mg/mL[6]

Ethanol ≥25 mg/mL[6]

Methanol Soluble[2][5]

Ether Soluble[2]

Benzene Soluble[2]

Chloroform Soluble[2]

Acetone Soluble[2]

Ethyl Acetate Soluble[5]

Dichloromethane Soluble[5]
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Mechanism of Action: Potassium Ion Transport
Valinomycin functions as a highly selective mobile carrier for potassium ions, facilitating their

transport across lipid bilayers down the electrochemical gradient. This action disrupts the ionic

homeostasis of the cell, leading to its antibiotic effects. The process is electrogenic, meaning it

results in a net movement of charge across themembrane.[7]

The mechanism involves several key steps:

Complexation: Valinomycin, at the membrane interface, chelates a potassium ion. The K+

ion sheds its hydration shell and is coordinated by six ester carbonyl oxygen atoms within

the polar interior of the Valinomycin molecule.[5][8]

Translocation: The exterior of the Valinomycin-K+ complex is hydrophobic, composed of

isopropyl and methyl groups, allowing it to dissolve into and diffuse across the lipid bilayer.[5]

[8]

Decomplexation: On the opposite side of the membrane, the potassium ion is released into

the aqueous environment.

Return: The uncomplexed, conformationally flexible Valinomycin diffuses back across the

membrane to repeat the cycle.[7]

This shuttle mechanism is highly selective for K+ over Na+, with a selectivity ratio of

approximately 10,000:1. This is attributed to the precise size of Valinomycin's central cavity,

which perfectly accommodates a dehydrated K+ ion (ionic radius ~1.33 Å) but is too large to

effectively coordinate the smaller Na+ ion (ionic radius ~0.95 Å).[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/figure/Schematic-Representations-of-Ion-Transport-Mechanisms-A-Electroneutral-M-H_fig1_303874723
https://en.wikipedia.org/wiki/Valinomycin
https://pmc.ncbi.nlm.nih.gov/articles/PMC8068249/
https://en.wikipedia.org/wiki/Valinomycin
https://pmc.ncbi.nlm.nih.gov/articles/PMC8068249/
https://www.researchgate.net/figure/Schematic-Representations-of-Ion-Transport-Mechanisms-A-Electroneutral-M-H_fig1_303874723
https://en.wikipedia.org/wiki/Valinomycin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Valinomycin K+ Transport Mechanism
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A diagram illustrating the K+ transport cycle mediated by Valinomycin.
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Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.

These protocols are standard in pharmaceutical and chemical research.

Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a crystalline solid.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature

range from the first appearance of liquid (onset) to complete liquefaction (clear point) is

recorded as the melting range. Pure compounds typically exhibit a sharp melting range of 0.5-

1.0°C.

Methodology:

Sample Preparation: Ensure the Valinomycin sample is completely dry and finely powdered.

If necessary, gently grind the crystals using a mortar and pestle.

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the

tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until

a sample height of 2-3 mm is achieved.

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point

apparatus (e.g., a Mel-Temp or similar digital device).

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid

heating run (10-20°C/min) to get a preliminary value. Allow the apparatus to cool significantly

before the precise measurement.

Precise Determination: Heat the block rapidly to about 15-20°C below the expected melting

point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium

between the sample, block, and thermometer.

Observation and Recording: Observe the sample through the magnifying eyepiece. Record

the temperature at which the first drop of liquid appears. Continue heating slowly and record
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the temperature at which the last solid particle melts. The two temperatures constitute the

melting range.

Replicates: For accuracy, conduct at least two measurements.

Solubility Determination (Qualitative & Semi-
Quantitative)
This protocol determines the solubility of Valinomycin in various solvents, which is critical for

developing formulations and experimental solutions.

Principle: A small, known amount of the solute (Valinomycin) is added to a fixed volume of a

solvent. The mixture is agitated, and the dissolution is observed. This can be done qualitatively

or semi-quantitatively by incrementally adding the solute until saturation is reached.

Methodology:

Preparation: Dispense a precise volume (e.g., 1 mL) of the test solvent into a clear glass vial.

Initial Test: Add a small, pre-weighed amount of Valinomycin (e.g., 1 mg) to the solvent.

Agitation: Vigorously mix the sample using a vortex mixer for at least 30 seconds. To aid

dissolution of hydrophobic peptides like Valinomycin in certain solvents, sonication in a bath

sonicator for several minutes can be effective.

Observation: Visually inspect the solution against a dark background. A completely dissolved

sample will be a clear solution with no visible particulates. If the solution is cloudy or contains

suspended particles, the compound is not fully dissolved at that concentration.

Incremental Loading (Semi-Quantitative): If the sample dissolves, continue adding pre-

weighed increments of Valinomycin, repeating the agitation and observation steps each time,

until the sample no longer dissolves and a saturated solution is formed.

Classification: The solubility can be expressed quantitatively (e.g., >25 mg/mL) or classified

using standard terms (e.g., "soluble," "sparingly soluble," "insoluble"). For hydrophobic

peptides that are insoluble in aqueous buffers, organic solvents like DMSO should be used

first to create a stock solution, which can then be diluted carefully into the aqueous medium.
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Octanol-Water Partition Coefficient (LogP)
Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic

properties, such as absorption and membrane permeability. While an experimental value for

Valinomycin is not readily available, the OECD provides standard methods for its

determination.

Principle (OECD 107 - Shake Flask Method): A small amount of the substance is dissolved in a

mixture of n-octanol and water. After equilibration, the concentration of the substance in each

phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Methodology:

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking

them together and allowing the phases to separate.

Test Solution: Prepare a stock solution of Valinomycin in n-octanol.

Partitioning: Add a small volume of the stock solution to a vessel containing a known ratio of

the pre-saturated n-octanol and water. The total concentration should not exceed 0.01 mol/L.

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is

reached. This is typically done by gentle shaking for a prolonged period.

Phase Separation: Separate the octanol and aqueous phases, usually by centrifugation to

ensure a clean separation.

Concentration Analysis: Determine the concentration of Valinomycin in each phase using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection.

Calculation: Calculate P = C_octanol / C_water. The final result is expressed as LogP. The

experiment should be performed in triplicate.

Physicochemical Characterization Workflow
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The comprehensive characterization of a peptide therapeutic like Valinomycin follows a

structured workflow to ensure its identity, purity, and stability.

General Workflow for Peptide Physicochemical Characterization
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Workflow for the physicochemical characterization of a peptide therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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